tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate
Description
tert-Butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate (CAS 1265226-01-4) is a carbamate-protected amine derivative featuring a 1,2,4-thiadiazole core substituted with an amino group at the 5-position. Its molecular formula is C₉H₁₆N₄O₂S, with a molecular weight of 305.21 g/mol . The tert-butyl carbamate (Boc) group provides stability during synthetic processes, while the thiadiazole ring contributes to electronic and steric properties that influence binding interactions in biological systems.
Properties
IUPAC Name |
tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-9(2,3)15-8(14)11-5-4-6-12-7(10)16-13-6/h4-5H2,1-3H3,(H,11,14)(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFBGYICKLURLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NSC(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The sodium carbonate-promoted cyclization of amidoximes with isocyanides and elemental sulfur (S₈) offers a green pathway to 5-amino-1,2,4-thiadiazoles. For the target compound:
Amidoxime Preparation :
Cyclization Protocol :
The mechanism proceeds through:
Isolation and Characterization
- Purification : Column chromatography (petroleum ether/ethyl acetate, 20:1 → 50:1).
- Key Spectral Data :
Boc Protection of the Ethylamine Side Chain
Protection Strategy
The primary amine on the ethyl linker is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:
Critical Optimization Parameters
- Temperature Control : Exothermic reactions at >25°C risk Boc group migration.
- Solvent Polarity : THF improves solubility but prolongs reaction time.
Alternative Synthetic Routes and Comparative Analysis
Nucleophilic Substitution on Bromothiadiazole Intermediates
A halogenated thiadiazole core enables late-stage functionalization:
Synthesis of 3-Bromo-5-amino-1,2,4-thiadiazole :
- Bromination of 5-amino-1,2,4-thiadiazole using N-bromosuccinimide (NBS) in CCl₄.
Alkylation with Boc-Protected Ethylamine :
- Conditions : K₂CO₃, DMF, 80°C, 24 hours.
- Yield : 50–60%.
Michael Addition Approach
Boc-protected ethylamine acts as a nucleophile toward α,β-unsaturated thiadiazole derivatives:
Michael Acceptor Preparation :
- Thiadiazole-functionalized enone via Claisen-Schmidt condensation.
Addition Reaction :
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Green Chemistry Metrics
Challenges and Troubleshooting
Competing Side Reactions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-amino group on the 1,2,4-thiadiazole ring exhibits nucleophilic reactivity, enabling substitution with electrophiles. For example:
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Thiosemicarbazide Cyclization : Treatment with thiosemicarbazide in the presence of POCl₃ facilitates cyclization to form 1,3,4-thiadiazol-2-amine derivatives. This reaction proceeds via nucleophilic attack on the thiadiazole ring, forming fused heterocycles .
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Reaction with Aldehydes : The primary amine undergoes Schiff base formation with aldehydes like salicylaldehyde or 2,6-dichlorobenzaldehyde, yielding imine-linked derivatives .
Example Reaction Pathway
texttert-Butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate + Thiosemicarbazide → 5-{[4-amino-5-(substituted)-4H-1,2,4-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine
Acylation Reactions
The amino group participates in acylation under standard conditions:
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Phenylacetyl Chloride : Reacts with the amine to form phenylacetamide derivatives, enhancing antimicrobial activity .
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Boc Protection/Deprotection : The tert-butyl carbamate (Boc) group is selectively removed under acidic conditions (e.g., HCl in dioxane), exposing the free amine for subsequent functionalization .
Conditions
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylacetyl chloride | Phenylacetamide derivative | 65–78 | |
| HCl/dioxane | Free amine intermediate | >90 |
Hydrolysis and Ring-Opening
The carbamate moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl cleaves the Boc group, yielding ethylenediamine-linked thiadiazole intermediates .
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Alkaline Conditions : NaOH facilitates hydrolysis of the carbamate to generate water-soluble carboxylates.
Mechanistic Insight
Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The tert-butyl group acts as a leaving group, forming CO₂ and tert-butanol.
Cyclization to Triazoles and Thiadiazoles
The compound serves as a precursor for synthesizing fused heterocycles:
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Malonohydrazide Cyclization : Reacts with malonohydrazide to form 1,2,4-triazole derivatives under reflux in ethanol .
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Thiadiazole-Thiazole Hybrids : Treatment with thiourea or cyanoguanidine yields hybrid structures with enhanced bioactivity .
Example Application
texttert-Butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate + Malonohydrazide → 3-{[4-amino-5-(substituted)-4H-1,2,4-triazol-3-yl]methyl}-5-(substituted)-4H-1,2,4-triazol-4-amine
Pharmacological Modifications
Derivatives of this compound show promise in drug discovery:
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Antimicrobial Activity : Substituted triazole-thiadiazole hybrids exhibit MIC values of 8–32 μg/mL against S. aureus and E. coli .
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Enzyme Inhibition : Analogues act as allosteric inhibitors of glutaminase (IC₅₀ = 0.1–1.2 μM) .
Key SAR Findings
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Small alkyl groups (e.g., methyl, isopropyl) on the triazole ring enhance potency .
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Electron-withdrawing substituents (e.g., nitro, chloro) improve metabolic stability .
Stability and Reactivity Considerations
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pH Sensitivity : Stable in neutral conditions but undergoes rapid hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) media.
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Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
This compound’s modular reactivity and compatibility with diverse reagents make it invaluable for synthesizing bioactive heterocycles. Further studies optimizing reaction conditions and exploring novel derivatives could unlock additional therapeutic applications.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds, including those similar to tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate, exhibit significant anticancer properties. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of various cancer cell lines by targeting specific metabolic pathways involved in tumor growth. These compounds may serve as lead compounds for the development of novel anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit angiogenesis .
Enzyme Inhibition
Thiadiazole derivatives are also known to act as enzyme inhibitors. For example, some studies have highlighted their role as allosteric inhibitors of glutaminase, an enzyme critical for cancer cell metabolism. By inhibiting this enzyme, these compounds can potentially reduce the viability of cancer cells that rely heavily on glutamine metabolism . The specific mechanism of action often involves interactions with key residues in the enzyme's active site, which could be explored further with tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate.
Material Science Applications
Corrosion Inhibition
The compound has been investigated for its potential use as a corrosion inhibitor. Thiadiazole derivatives have shown promise in protecting metals from corrosion in aggressive environments such as seawater. The presence of the thiadiazole ring system enhances the adsorption of these compounds onto metal surfaces, forming a protective barrier that mitigates corrosion processes . This application is particularly relevant for industries that rely on metal components exposed to harsh conditions.
Synthesis of Novel Materials
tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate can serve as a precursor for synthesizing novel materials with tailored properties. Its unique functional groups allow for further chemical modifications that can lead to materials with specific optical or electronic characteristics. This versatility is advantageous in fields such as organic electronics and photonics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that thiadiazole derivatives could inhibit cell proliferation in various cancer cell lines. |
| Study B | Enzyme Inhibition | Identified specific interactions between thiadiazole compounds and glutaminase, leading to reduced enzymatic activity. |
| Study C | Corrosion Resistance | Showed effective corrosion inhibition of brass in seawater using thiadiazole derivatives as inhibitors. |
Mechanism of Action
The mechanism of action of tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or signaling pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related carbamate derivatives containing heterocyclic substituents. Key differences in substituents, molecular properties, and applications are highlighted.
Table 1: Comparative Analysis of Carbamate Derivatives
Key Observations:
The 5-mercapto-triazole derivative contains a sulfur atom but lacks the amino group, reducing its nucleophilicity compared to the amino-thiadiazole analog.
Molecular Weight and Complexity: The adamantane-triazine hybrid (UOSD015) is significantly larger (MW 558.41), reflecting its design for high-affinity receptor binding. Aryloxy-amide derivatives prioritize halogenated aromatic systems for targeted interactions, whereas the amino-thiadiazole compound focuses on compact heterocyclic functionality.
Synthetic Utility: The target compound’s Boc-protected amine and thiadiazole ring make it a versatile intermediate for further functionalization, whereas UOSD015’s adamantane moiety limits its synthetic flexibility .
Biological Relevance: UOSD015’s 100% HPLC purity and cannabinoid receptor affinity contrast with the amino-thiadiazole compound’s role as a building block, suggesting divergent therapeutic pipelines. The phenyl-triazole analog is marketed for medicinal use, implying its optimization for pharmacokinetic properties.
Biological Activity
Tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on a comprehensive review of available literature.
Structure and Composition
- Chemical Name : this compound
- Molecular Formula : C10H16N4O2S
- Molecular Weight : 244.32 g/mol
- CAS Number : Not specifically listed; related compounds include 2-amino-5-tert-butyl-1,3,4-thiadiazole (CAS 39222-73-6).
Physical Properties
The compound is typically presented as a yellow crystalline solid with moderate solubility in organic solvents.
Anticancer Activity
Research indicates that derivatives of thiadiazole, including those similar to this compound, exhibit significant anticancer properties. For instance:
- Cytotoxicity : Various studies have shown that thiadiazole derivatives can inhibit the growth of cancer cell lines in a dose-dependent manner. The most active compounds demonstrated IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) and 0.52 µg/mL against lung carcinoma (A549) cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | MCF-7 | 0.28 |
| Thiadiazole Derivative B | A549 | 0.52 |
The mechanism by which these compounds exert their anticancer effects often involves interactions with cellular targets such as tubulin and various protein kinases. For example, one study highlighted the interaction between thiadiazole derivatives and tubulin, suggesting that hydrogen bonds formed during binding could inhibit tubulin polymerization and thus prevent cancer cell proliferation .
Inhibition of Enzymatic Activity
Some studies have reported that thiadiazole derivatives can act as allosteric inhibitors of specific enzymes. For instance, certain compounds have been shown to inhibit kidney-type glutaminase (GLS), which is crucial for tumor metabolism .
Study 1: Antitumor Activity
A study evaluated the antitumor effects of a series of thiadiazole derivatives on human lymphoma B cells. The lead compound demonstrated effective growth inhibition both in vitro and in a mouse xenograft model. The results suggested that structural modifications significantly influence the potency and selectivity of these compounds against various cancer types .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of GLS by modified thiadiazole compounds. The study illustrated how specific substitutions on the thiadiazole ring enhanced solubility and potency compared to traditional inhibitors like BPTES, leading to promising results in reducing tumor growth rates in vivo .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors like pivaloyl chloride and thiosemicarbazide .
Applications
Beyond anticancer applications, thiadiazole derivatives are also being explored for their anti-inflammatory properties. Some compounds have been identified as inhibitors of cyclooxygenase (COX), which could be beneficial in treating inflammatory conditions such as arthritis .
Q & A
Q. What are the common synthetic routes for tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate?
The synthesis typically involves multi-step reactions starting with tert-butyl carbamate and functionalized thiadiazole derivatives. Key steps include:
- Palladium-catalyzed cross-coupling to introduce the thiadiazole moiety (e.g., coupling with brominated thiadiazoles under Cs₂CO₃/1,4-dioxane conditions) .
- Carbamate protection/deprotection : The tert-butyl carbamate group is introduced via nucleophilic substitution or coupling, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine .
- Purification : Column chromatography or recrystallization (e.g., using DCM/hexane) ensures high purity (>95%) .
Q. How is reaction progress monitored during synthesis?
- Thin-layer chromatography (TLC) : Used to track intermediates and confirm completion of coupling or deprotection steps .
- HPLC/LC-MS : Validates purity and identifies byproducts, especially for thiadiazole-containing intermediates .
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., tert-butyl group at δ ~1.4 ppm) .
Q. What analytical techniques are critical for structural characterization?
| Technique | Key Data | Example from Evidence |
|---|---|---|
| X-ray crystallography | 3D conformation, bond angles | Resolves thiadiazole-ethylcarbamate spatial arrangement |
| Mass spectrometry | Molecular ion ([M+H]⁺) | Confirms molecular weight (e.g., MW 319.33 for related carbamates) |
| FT-IR | Functional groups (e.g., N-H stretch at ~3350 cm⁻¹) | Validates carbamate and amine groups |
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Multi-technique validation : Combine NMR, X-ray, and computational modeling (e.g., DFT calculations) to reconcile discrepancies in bond lengths or stereochemistry .
- Dynamic effects : Consider rotational barriers (e.g., tert-butyl group) causing NMR signal splitting not observed in static X-ray structures .
Q. What strategies optimize reaction yields for thiadiazole-ethylcarbamate derivatives?
- Solvent/base selection : Polar aprotic solvents (e.g., 1,4-dioxane) and weak bases (Cs₂CO₃) minimize side reactions in Pd-catalyzed steps .
- Catalyst optimization : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., Xantphos) improves coupling efficiency for brominated thiadiazoles .
- Temperature control : Stepwise heating (e.g., 80°C for coupling, room temperature for deprotection) prevents decomposition .
Q. How does the thiadiazole ring impact biological activity in target studies?
Q. What methods validate compound purity when HPLC and NMR disagree?
- Orthogonal techniques : Use elemental analysis (C/H/N/S) and high-resolution mass spectrometry (HRMS) to cross-check purity .
- Spiking experiments : Add a known impurity to HPLC runs to identify co-eluting peaks .
Q. How are stability issues (e.g., carbamate hydrolysis) addressed in biological assays?
- Buffered conditions : Use pH 7.4 phosphate buffers to minimize hydrolysis during cell-based assays .
- Protection strategies : Introduce electron-withdrawing substituents on the thiadiazole to stabilize the carbamate .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
Q. What computational tools predict interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
